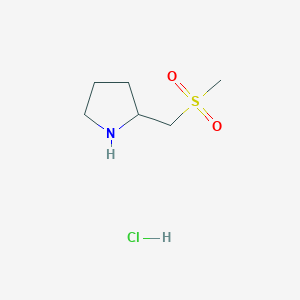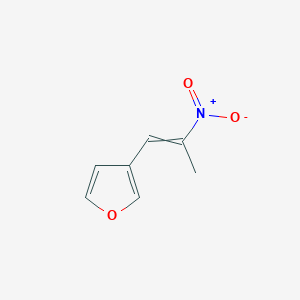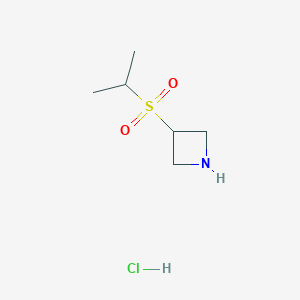amine CAS No. 1780301-94-1](/img/structure/B1473518.png)
[2-(6-Methoxypyridin-3-yl)ethyl](methyl)amine
説明
[2-(6-Methoxypyridin-3-yl)ethyl](methyl)amine is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing their function .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight of 16622 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound’s interaction with its targets could potentially lead to changes in cellular function .
Action Environment
The action, efficacy, and stability of 2-(6-Methoxypyridin-3-yl)ethylamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .
生化学分析
Biochemical Properties
2-(6-Methoxypyridin-3-yl)ethylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of 2-(6-Methoxypyridin-3-yl)ethylamine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, thereby affecting the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, 2-(6-Methoxypyridin-3-yl)ethylamine exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function . The compound’s ability to bind to certain proteins or enzymes is crucial for its biochemical activity, influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Methoxypyridin-3-yl)ethylamine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound’s activity can vary depending on its stability and the conditions under which it is stored and used.
Dosage Effects in Animal Models
The effects of 2-(6-Methoxypyridin-3-yl)ethylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
2-(6-Methoxypyridin-3-yl)ethylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . Its influence on metabolic flux and metabolite levels can have significant implications for cellular metabolism and overall cellular health.
Transport and Distribution
The transport and distribution of 2-(6-Methoxypyridin-3-yl)ethylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 2-(6-Methoxypyridin-3-yl)ethylamine is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
2-(6-methoxypyridin-3-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-10-6-5-8-3-4-9(12-2)11-7-8/h3-4,7,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNIAZZHSBNMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1473436.png)
![4-methyl-3-[(pyrrolidin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole hydrochloride](/img/structure/B1473437.png)
![2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1473438.png)
![[5-(Thiophen-3-yl)furan-2-yl]methanamine](/img/structure/B1473439.png)

![2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473445.png)
![2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473448.png)



![2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride](/img/structure/B1473454.png)
![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1473457.png)
![4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine hydrochloride](/img/structure/B1473458.png)
